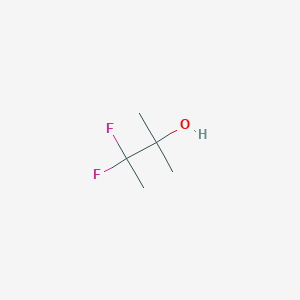
3,3-Difluoro-2-methylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Difluoro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H10F2O It is a fluorinated alcohol, which means it contains fluorine atoms in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methylbutan-2-ol typically involves the fluorination of a precursor compound. One common method is the reaction of 2-methyl-2-butanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination processes but on a larger scale. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the final product. The process typically involves the use of specialized equipment to handle the reactive fluorinating agents safely.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Difluoro-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3,3-Difluoro-2-methylbutan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving fluorinated biomolecules.
Medicine: Fluorinated compounds like this compound are of interest in drug development due to their potential biological activity.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Difluoro-2-methylbutan-2-ol depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interactions with other molecules. Fluorine atoms can enhance the stability of the compound and affect its electronic properties, making it useful in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoamyl alcohol (3-Methylbutan-1-ol): A similar alcohol with a different structure and properties.
2-Methyl-2-butanol: Another alcohol with a similar carbon backbone but without fluorine atoms.
3-Methyl-2-butanol: A structurally related compound with different functional groups.
Uniqueness
3,3-Difluoro-2-methylbutan-2-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C5H10F2O |
|---|---|
Molekulargewicht |
124.13 g/mol |
IUPAC-Name |
3,3-difluoro-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H10F2O/c1-4(2,8)5(3,6)7/h8H,1-3H3 |
InChI-Schlüssel |
TXXIGCNCXFCJIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


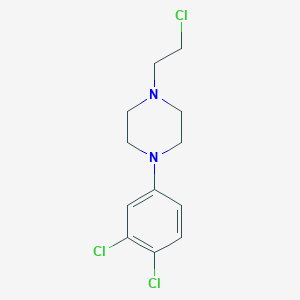
![6-Iodo-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B8577050.png)
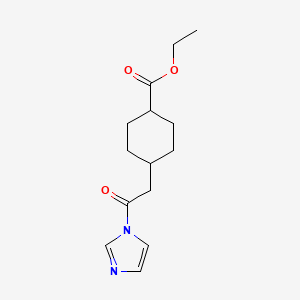
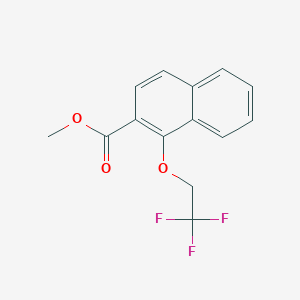
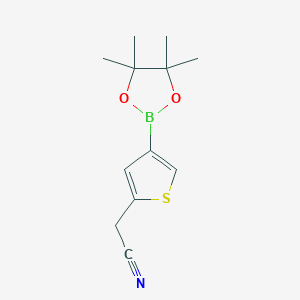
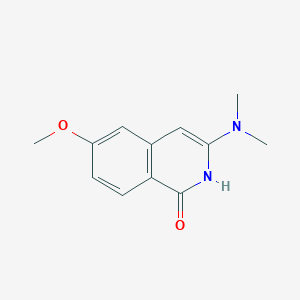
![Ethyl 3-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)propionate](/img/structure/B8577073.png)
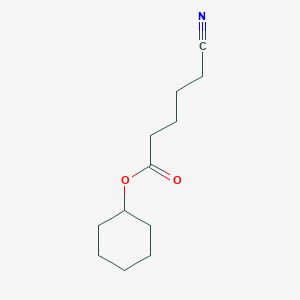
![6-[4-(Benzenesulfinyl)butoxy]-1,4-dihydro-2H-3,1-benzoxazin-2-one](/img/structure/B8577079.png)
![4-[N-(2-pyrimidinyl)aminomethyl]aniline](/img/structure/B8577083.png)
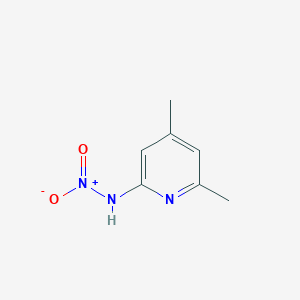
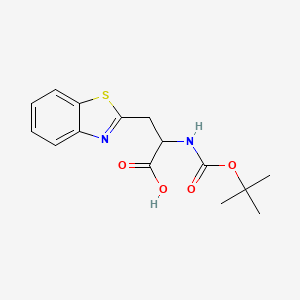
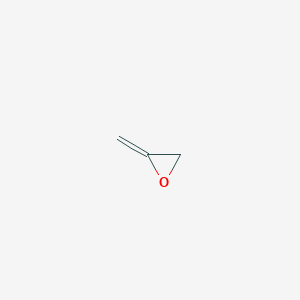
![6-Chloro-1,4-dihydro-benzo[d][1,3]oxazin-2-one](/img/structure/B8577120.png)
